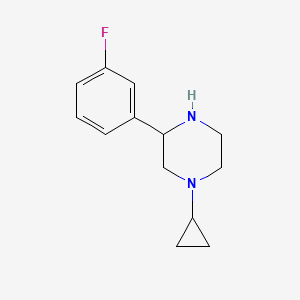

1-Cyclopropyl-3-(3-fluorophenyl)piperazine

Overview

Description

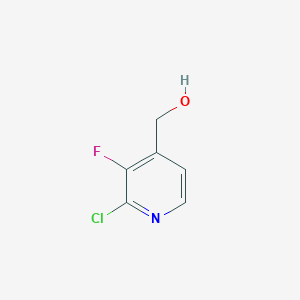

“1-Cyclopropyl-3-(3-fluorophenyl)piperazine” is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent in various fields. It is categorized as a piperazine .

Molecular Structure Analysis

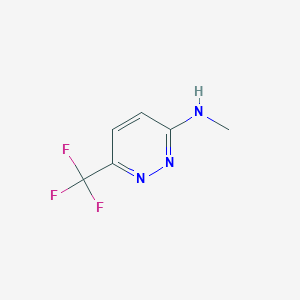

The molecular formula of “1-Cyclopropyl-3-(3-fluorophenyl)piperazine” is C13H17FN2 . The exact molecular structure is not specified in the searched resources.Scientific Research Applications

Photostability and Reaction Mechanisms

The study by Mella, Fasani, and Albini (2001) delves into the photochemistry of ciprofloxacin, a compound structurally similar to 1-Cyclopropyl-3-(3-fluorophenyl)piperazine, highlighting its low-efficiency substitution reaction in aqueous solutions. They discovered that irradiation leads to the substitution of the 6-fluoro group by an OH group, with decarboxylation being a minor process. This reaction pathway changes in the presence of sodium sulfite or phosphate, indicating a complex interplay between the compound's structure and its photostability under various conditions (Mella, Fasani, & Albini, 2001).

Structure-Activity Relationships

Domagala (1994) reviewed the structure-activity and structure-side-effect relationships of fluoroquinolones, focusing on modifications that enhance antimicrobial efficacy while minimizing side effects. The review underscores the importance of specific structural features, such as a halogen at position 8 for improved oral absorption, and various substituents at C7 and N1 for enhanced potency. This work offers a comprehensive overview of how structural modifications can significantly influence the biological activities and therapeutic potential of compounds like 1-Cyclopropyl-3-(3-fluorophenyl)piperazine (Domagala, 1994).

Antimicrobial Studies

Patel, Patel, and Chauhan (2007) synthesized amide derivatives of quinolone, including structures analogous to 1-Cyclopropyl-3-(3-fluorophenyl)piperazine, to explore their antibacterial activities. They assessed the compounds against various bacterial strains and fungi, indicating the potential of structural variants to serve as potent antimicrobial agents. This research contributes to understanding how modifications at specific positions of the quinolone core can influence antimicrobial activity (Patel, Patel, & Chauhan, 2007).

Environmental and Degradation Studies

Jiang et al. (2016) investigated the degradation kinetics and mechanisms of fluoroquinolone antibiotics, including compounds structurally related to 1-Cyclopropyl-3-(3-fluorophenyl)piperazine, in water using sulfate radical-based oxidation. Their findings shed light on the environmental fate of these compounds and suggest methodologies for their remediation from water bodies. The study emphasizes the impact of water matrix and temperature on degradation rates, offering insight into the environmental stability of such compounds (Jiang et al., 2016).

properties

IUPAC Name |

1-cyclopropyl-3-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUKABXUMAHDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

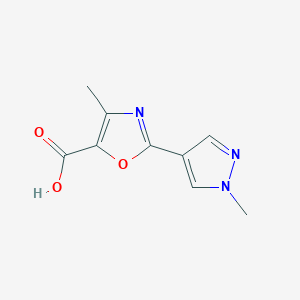

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)

![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)

![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)